

Application Notes and Protocols for AR7 Compound in Cell Culture

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Compound of Interest

Compound Name:	AR7
CAS No.:	80306-38-3
Cat. No.:	B605561

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Introduction

AR7 is a potent and specific antagonist of the retinoic acid receptor alpha (RAR α).^{[1][2][3]} Its primary mechanism of action involves the activation of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins, without affecting macroautophagy.^[1] Signaling through RAR α typically inhibits CMA; therefore, by antagonizing this receptor, **AR7** effectively upregulates CMA activity.^{[1][3]} This activity is associated with an increase in the expression of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA machinery.^{[4][5]} These characteristics make **AR7** a valuable tool for studying cellular quality control, protein degradation, and the cellular stress response. It has shown potential in research related to age-related disorders and neurodegenerative diseases like Parkinson's disease.^{[1][5]}

Data Presentation

AR7 Compound Properties and Solubility

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ ClNO	[1][2]
Molecular Weight	257.71 g/mol	[1][2]
Appearance	White to off-white solid	[1]
CAS Number	80306-38-3	[1][2]
Purity	≥98%	[6]
Solubility in DMSO	4 mg/mL (15.52 mM) to 30 mg/mL (116.41 mM)	[2][7]
Solubility in Water	Insoluble	[2]
Solubility in Ethanol	Insoluble	[2]
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (Stock Solution)	-80°C for up to 1 year; -20°C for up to 1 month	[2][7]

Note: The solubility of **AR7** in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2] Sonication and gentle warming (e.g., 37°C) may be required to fully dissolve the compound.[3][8]

Experimental Protocols

1. Preparation of **AR7** Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **AR7**, a common concentration for in vitro studies.

Materials:

- **AR7** compound (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile, amber, or light-protecting microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Sonicator water bath (optional)
- Sterile pipette tips

Procedure:

- Calculate the required mass of **AR7**: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **AR7** needed using its molecular weight (257.71 g/mol).
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 257.71 \text{ g/mol} \times 1000 \text{ mg/g} = 2.5771 \text{ mg}$
- Weigh the **AR7** compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out the calculated amount of **AR7** powder and transfer it to a sterile amber microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the **AR7** powder. For a 10 mM solution, if you weighed 2.5771 mg of **AR7**, you would add 1 mL of DMSO.
- Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C.^[8] Visually inspect the solution to ensure no particulates are present.
- Aliquot and store: Once the **AR7** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).^[2]^[7]

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM **AR7** stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v), and preferably at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.^{[8][9]}

Materials:

- 10 mM **AR7** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile conical tubes (15 mL or 50 mL)
- Sterile pipette tips

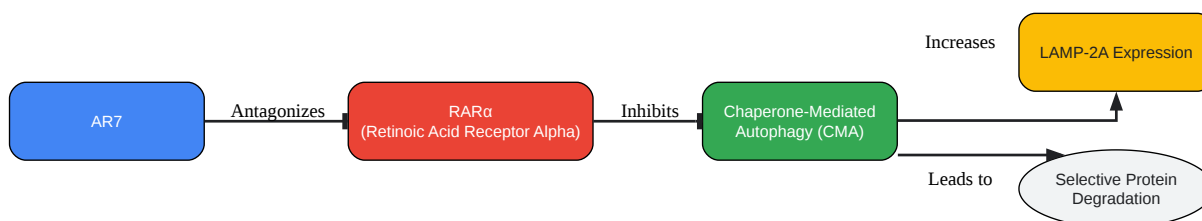
Procedure:

- Thaw the stock solution: Thaw a single aliquot of the 10 mM **AR7** stock solution at room temperature.
- Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final **AR7** concentration of 20 μ M:
 - $V_1 = (C_2 \times V_2) / C_1$
 - $V_1 = (20 \mu\text{M} \times 10 \text{ mL}) / 10,000 \mu\text{M} = 0.02 \text{ mL} = 20 \mu\text{L}$
- Prepare the working solution: In a sterile conical tube, add the calculated volume of the 10 mM **AR7** stock solution to the desired volume of pre-warmed cell culture medium. In the example above, add 20 μ L of the 10 mM stock to 10 mL of medium.
- Mix thoroughly: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause foaming of the medium.

- **Vehicle Control:** Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. In the example, this would be 20 μ L of DMSO in 10 mL of medium, resulting in a final DMSO concentration of 0.2%.
- **Treat cells:** Remove the existing medium from your cell cultures and replace it with the freshly prepared **AR7** working solution or the vehicle control medium.
- **Incubation:** Incubate the cells for the desired period. Typical incubation times for **AR7** range from 12 to 24 hours, with effective concentrations often between 10 μ M and 30 μ M, depending on the cell line and experimental goals.[1]

Mandatory Visualizations

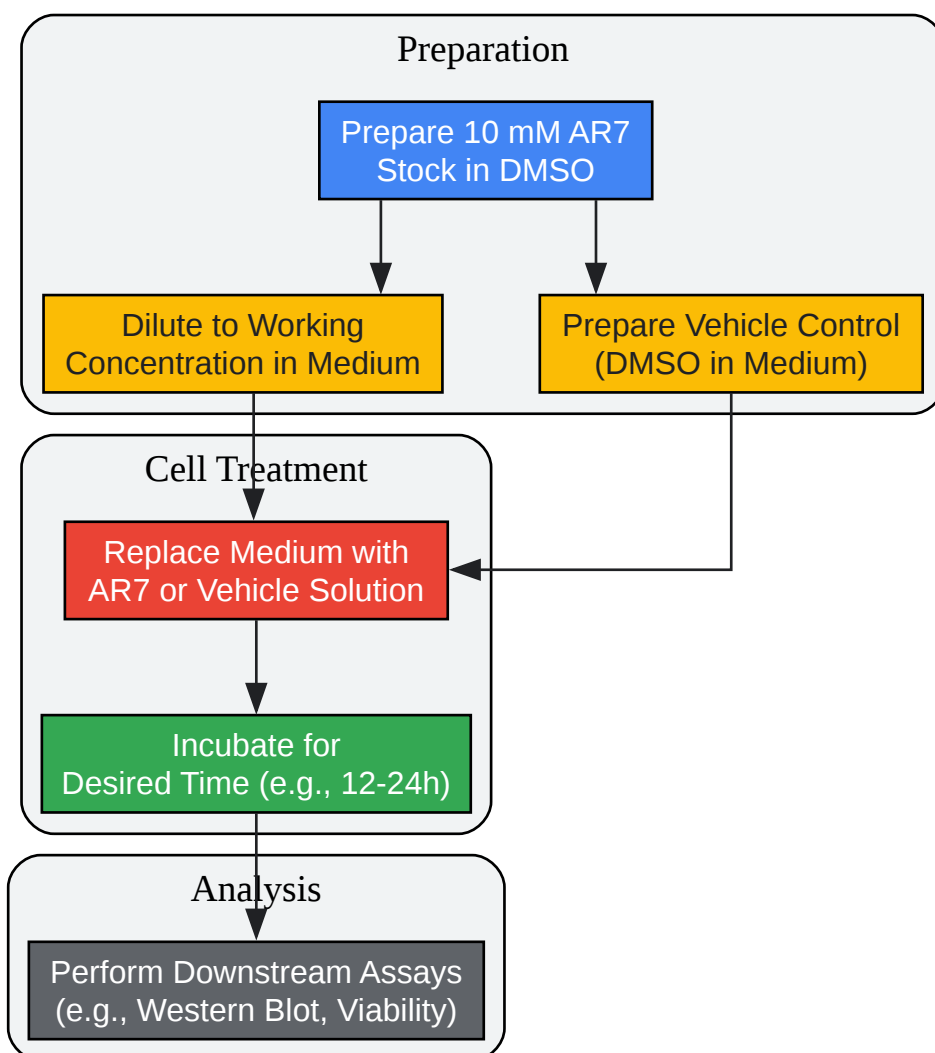
Signaling Pathway of **AR7** in Chaperone-Mediated Autophagy Activation



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Caption: **AR7** antagonizes RAR α , relieving its inhibition of CMA and promoting selective protein degradation.

Experimental Workflow for **AR7** Cell Treatment



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Caption: Workflow for preparing **AR7** solutions and treating cells in culture for subsequent analysis.

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